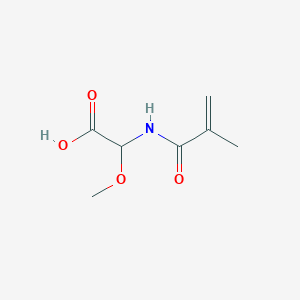
2-Methacrylamido-2-methoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methacryloylamino)(methoxy)acetic acid is a compound that combines the structural features of methacryloyl, amino, and methoxy groups with acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methacryloylamino)(methoxy)acetic acid typically involves the reaction of methacryloyl chloride with methoxyacetic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (Methacryloylamino)(methoxy)acetic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Methacryloylamino)(methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the methacryloyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Methacryloyl(methoxy)acetic acid.
Reduction: Methacryloylamino(methoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Methacryloylamino)(methoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeted drug delivery and controlled release systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Methacryloylamino)(methoxy)acetic acid depends on its application. In drug delivery systems, the compound forms a polymer matrix that encapsulates the drug, allowing for controlled release. The methacryloyl group provides sites for cross-linking, enhancing the stability and mechanical properties of the polymer. The methoxy group can influence the hydrophilicity and solubility of the polymer, affecting the release rate of the encapsulated drug.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyacetic acid: A simpler compound with similar functional groups but lacking the methacryloyl moiety.
Methacrylic acid: Contains the methacryloyl group but lacks the amino and methoxy groups.
Aminoacetic acid (Glycine): Contains the amino and acetic acid groups but lacks the methacryloyl and methoxy groups.
Uniqueness
(Methacryloylamino)(methoxy)acetic acid is unique due to the combination of methacryloyl, amino, and methoxy groups in a single molecule. This unique structure allows for the formation of polymers with specific and tunable properties, making it valuable in various applications, particularly in the development of advanced materials and drug delivery systems.
Propiedades
Número CAS |
121627-27-8 |
|---|---|
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-methoxy-2-(2-methylprop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(2)5(9)8-6(12-3)7(10)11/h6H,1H2,2-3H3,(H,8,9)(H,10,11) |
Clave InChI |
IJDPNBIGSQXILF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
SMILES canónico |
CC(=C)C(=O)NC(C(=O)O)OC |
Sinónimos |
Acetic acid, methoxy[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



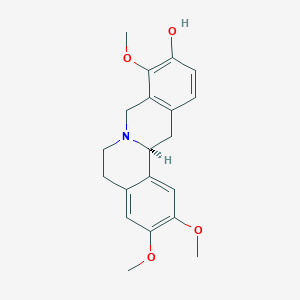

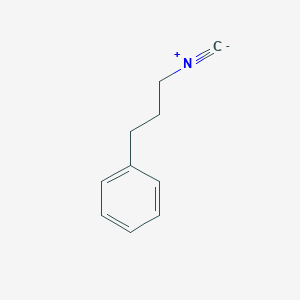
![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)

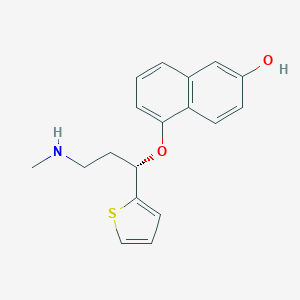
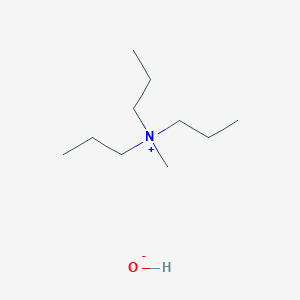
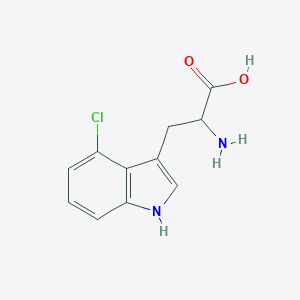

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
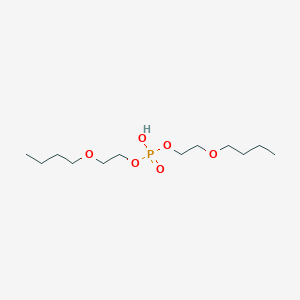

![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)
